3-(3-Fluorophenyl)piperidine hydrochloride
Overview
Description
3-(3-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.7 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a piperidine ring substituted with a fluorophenyl group, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired piperidine derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalytic hydrogenation and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-(3-Fluorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, making it a valuable tool in drug discovery and development . The piperidine ring structure allows for versatile modifications, enabling the compound to interact with a wide range of biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 1-(3-Fluorophenyl)piperidine hydrochloride
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 3-(4-Chlorobenzyl)piperidine hydrochloride
Uniqueness
3-(3-Fluorophenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(3-fluorophenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZNHNUNCBCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598027 | |
Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100240-20-8 | |
Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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